Thermal Phase Transition Benchmarks: Tetrakis(4-biphenylyl)silane vs. Tetraphenylsilane vs. Mixed Phenyl-Biphenylyl Silanes
The complete substitution of phenyl with 4-biphenylyl groups produces a systematic and substantial increase in all key thermal phase transition temperatures relative to tetraphenylsilane (CAS 1048-08-4). Tetrakis(4-biphenylyl)silane exhibits a melting point of 283 °C, compared to 236 °C for tetraphenylsilane—a 47 °C increase [1]. The boiling point rises from 424–430 °C (tetraphenylsilane) to 600 °C (tetrakis(4-biphenylyl)silane), an increase of approximately 170 °C [1]. The open-cup flash point shifts from ~200 °C to 338 °C, and the fire point reaches 499 °C [1]. These values are consistent with the trend observed across the phenyl/biphenylyl mixed series, where each additional biphenylyl group progressively elevates thermal benchmarks [1].
| Evidence Dimension | Melting point, boiling point, flash point, and fire point (°C) |
|---|---|
| Target Compound Data | MP 283 °C; BP 600 °C; Flash Point 338 °C; Fire Point 499 °C |
| Comparator Or Baseline | Tetraphenylsilane: MP 236 °C; BP 424–430 °C; Flash Point ~200 °C (fire point not reported). Mixed silanes: MP 159–174 °C (mono-, di-, tri-biphenylyl analogs) |
| Quantified Difference | ΔMP = +47 °C; ΔBP = +170 to +176 °C; ΔFlash Point ≈ +138 °C |
| Conditions | Measured at atmospheric pressure (760 mmHg); Anderson et al. (1959) experimental determination; corroborated by Spialter et al. (1955) |
Why This Matters
For applications requiring thermal endurance above 250 °C—such as high-temperature hydraulic fluids, lubricant bases, or thermally stable potting compounds—the 47 °C melting point advantage and 138 °C flash point elevation relative to tetraphenylsilane translate to a meaningfully broader operational temperature window that cannot be achieved with the simpler analog.
- [1] Anderson, A. R., Lerner, R. W., & Smith, W. E. (1959). Arylsilanes. In Advances in Chemistry (Vol. 23, pp. 212–227). American Chemical Society. doi:10.1021/ba-1959-0023.ch019 View Source
